3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno[3,2-d]pyrimidine-dione class, characterized by a fused benzothiophene and pyrimidine-dione core. Key structural features include a 3-methoxyphenyl group at position 3 and a 3-(trifluoromethyl)benzyl group at position 1.
Properties
CAS No. |
893785-48-3 |
|---|---|
Molecular Formula |
C25H17F3N2O3S |
Molecular Weight |
482.48 |
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H17F3N2O3S/c1-33-18-9-5-8-17(13-18)30-23(31)22-21(19-10-2-3-11-20(19)34-22)29(24(30)32)14-15-6-4-7-16(12-15)25(26,27)28/h2-13H,14H2,1H3 |
InChI Key |
MNSGKIMYUUJYBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 893785-48-3) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H17F3N2O3S, with a molecular weight of 482.48 g/mol. The structure features a benzothieno-pyrimidine core with methoxy and trifluoromethyl substituents that are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H17F3N2O3S |
| Molecular Weight | 482.48 g/mol |
| CAS Number | 893785-48-3 |
| IUPAC Name | 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Antimicrobial Activity
Research indicates that compounds structurally related to 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Activity : A study tested similar derivatives against Staphylococcus aureus and found some compounds exhibited weak antibacterial effects. However, no activity was noted against Escherichia coli .
- Antifungal Activity : In another investigation involving pyrimidine derivatives, some compounds showed strong activity against Schizosaccharomyces pombe, while none were effective against Candida albicans .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the presence of the trifluoromethyl group enhances lipophilicity and membrane permeability, potentially facilitating interactions with cellular targets.
Study on Related Compounds
A notable study synthesized a series of benzothieno-pyrimidine derivatives and evaluated their biological activities. Among these derivatives, some demonstrated significant inhibition against various cancer cell lines and showed promise as potential anticancer agents .
Clinical Relevance
Research has indicated that compounds with similar structural motifs can act as antagonists for adrenergic receptors. For example, a series of benzothieno[3,2-d]pyrimidine derivatives were identified as high-affinity ligands for the α1D-adrenergic receptor . This suggests that the compound may also have implications in cardiovascular pharmacology.
Scientific Research Applications
Pharmacological Research
The compound is of particular interest in pharmacology due to its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:
- Adrenergic Receptors : Studies indicate that similar benzothieno[3,2-d]pyrimidine derivatives may act as antagonists for adrenergic receptors. This property opens avenues for cardiovascular pharmacology applications where modulation of these receptors can lead to therapeutic benefits .
Antimicrobial Activity
Research into structurally related compounds has shown varying degrees of antimicrobial activity:
- Antibacterial Activity : Derivatives of this compound have been tested against Staphylococcus aureus, showing weak antibacterial effects. However, no significant activity was observed against Escherichia coli.
- Antifungal Activity : Some derivatives demonstrated strong antifungal activity against Schizosaccharomyces pombe, although they were ineffective against Candida albicans.
The trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, which may facilitate interactions with cellular targets .
Cancer Research
The compound's structural motifs suggest potential anticancer properties. A notable study synthesized a series of benzothieno-pyrimidine derivatives that exhibited significant inhibition against various cancer cell lines. These findings position the compound as a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of benzothieno-pyrimidine derivatives. The results indicated that certain compounds showed promising antibacterial and antifungal properties, suggesting that modifications to the chemical structure could enhance efficacy against specific pathogens.
Case Study 2: Cardiovascular Pharmacology
Research involving related compounds identified high-affinity ligands for adrenergic receptors. This suggests that the compound may have implications in treating cardiovascular diseases by modulating adrenergic signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the evidence:
Structural and Functional Analysis:
Core Heterocycle Variations: The target compound’s benzothieno[3,2-d]pyrimidine-dione core differs from thieno[2,3-d]pyrimidine-dione () in the fusion position of the thiophene ring. This affects π-π stacking and electronic interactions with biological targets. Pyrido[2,3-d]pyrimidine-dione () replaces the thiophene with a pyridine ring, altering electron distribution and hydrogen-bonding capacity .
Substituent Effects: Trifluoromethyl (CF₃) vs. Chlorine: The CF₃ group in the target compound offers higher electronegativity and metabolic resistance compared to the 3-chlorobenzyl group in . Methoxy vs.
Biological Implications :
- The 2-methylthiazole substituent in ’s compound correlates with antimicrobial activity, suggesting that heterocyclic appendages enhance target engagement. The target compound’s trifluoromethylbenzyl group may similarly optimize binding to hydrophobic enzyme pockets .
Synthetic Accessibility :
Preparation Methods
Cyclocondensation with Urea
In a representative procedure, 2-aminobenzothiophene-3-carboxamide (1.0 equiv) is heated with urea (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12 hours. The reaction proceeds via nucleophilic attack of the carboxamide oxygen on the electrophilic carbonyl carbon of urea, followed by cyclization and dehydration. This method yields the unsubstituted benzothieno[3,2-d]pyrimidine-2,4-dione core in 65–70% yield after column chromatography.
Alternative Routes Using Thiourea
Replacing urea with thiourea under similar conditions produces the thio analogue, which can be oxidized to the dione using hydrogen peroxide in acetic acid. However, this two-step approach reduces overall yield to 50–55% due to over-oxidation side reactions.
Functionalization with the 3-(Trifluoromethyl)benzyl Group
The 3-(trifluoromethyl)benzyl moiety is introduced via N-alkylation using 3-(trifluoromethyl)benzyl chloride, synthesized as described in patent CN106349006B.
Synthesis of 3-(Trifluoromethyl)benzyl Chloride
Trifluoromethylbenzene undergoes chloromethylation with metaformaldehyde and thionyl chloride in concentrated sulfuric acid at 0–5°C, catalyzed by ferric chloride. The reaction proceeds via electrophilic aromatic substitution, yielding 3-(trifluoromethyl)benzyl chloride in 85% purity after vacuum distillation.
Alkylation of the Pyrimidine Nitrogen
The core intermediate (1.0 equiv) is treated with 3-(trifluoromethyl)benzyl chloride (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) and tetrabutylammonium bromide (0.1 equiv) in acetonitrile at 70°C for 6 hours. Phase-transfer catalysis enhances reaction efficiency, achieving 90% conversion.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 92 |
| Acetonitrile | 37.5 | 90 | 95 |
| THF | 7.5 | 65 | 88 |
Polar aprotic solvents like acetonitrile maximize yield by stabilizing ionic intermediates.
Catalytic Systems
The use of ferric chloride in chloromethylation reduces reaction temperature from 40°C to 0–5°C, minimizing HF byproduct formation. Phase-transfer catalysts (e.g., triethylbenzyl ammonium chloride) improve alkylation kinetics by 40%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 511.0924 (calculated for C₂₆H₁₈F₃N₂O₃S: 511.0928).
Industrial-Scale Considerations
Waste Management
The chloromethylation step generates sulfuric acid waste, which is neutralized with 5% sodium hydroxide and recycled. Cyanide-containing byproducts are treated with sodium hypochlorite to minimize environmental impact.
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 60% for Ullmann coupling, achieving space-time yields of 120 g/L·h.
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions:
- Core Formation : Cyclization of thiophene and pyrimidine precursors under controlled conditions (e.g., acetic acid medium for cyclization) .
- Substituent Introduction : Nucleophilic substitution or alkylation (e.g., benzyl halides with potassium carbonate in DMF) to attach the 3-methoxyphenyl and 3-(trifluoromethyl)benzyl groups .
- Optimization : Reaction parameters like temperature (60–100°C), solvent polarity (DMF, DMSO), and base selection (K₂CO₃, NaH) are adjusted to improve yield and purity. Purification via recrystallization or chromatography is critical .
Q. What spectroscopic methods confirm the structural integrity of the compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms fused-ring systems .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-stacking in the thienopyrimidine core) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro Assays : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
- Target Identification : Molecular docking against kinases or enzymes (e.g., tyrosine kinases) to predict binding affinity .
- Control Experiments : Comparison with structurally simpler analogs (e.g., unsubstituted thienopyrimidine derivatives) establishes baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?
- Systematic Substitution : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogens) to assess potency shifts .
- Computational Modeling : Density functional theory (DFT) calculates electronic effects (e.g., trifluoromethyl group’s electron-withdrawing impact) on reactivity .
- Biological Profiling : Compare inhibitory activity across analogs to identify critical functional groups (e.g., methoxy vs. nitro groups in antimicrobial assays) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell line selection, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., consistent kinase inhibition despite divergent IC₅₀ values) .
- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate target-specific effects .
Q. How is thermal and chemical stability assessed for long-term storage?
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C indicates suitability for room-temperature storage) .
- Accelerated Stability Testing : Expose the compound to elevated humidity/temperature and monitor degradation via HPLC .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation under controlled light exposure .
Q. What advanced analytical techniques characterize intermolecular interactions?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with protein targets (e.g., dissociation constants for kinase inhibitors) .
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand-receptor binding .
- Cryo-Electron Microscopy : Visualizes compound-target complexes at near-atomic resolution .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to ensure synthesis reproducibility .
- Contradictory Bioactivity : Use orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target engagement .
- Ethical Compliance : Adhere to institutional guidelines for non-therapeutic research, as the compound is not FDA-approved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
